4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803588-07-9
VCID: VC2597040
InChI: InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H
SMILES: CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl
Molecular Formula: C10H17Cl2N5O
Molecular Weight: 294.18 g/mol

4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride

CAS No.: 1803588-07-9

Cat. No.: VC2597040

Molecular Formula: C10H17Cl2N5O

Molecular Weight: 294.18 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride - 1803588-07-9

Specification

CAS No. 1803588-07-9
Molecular Formula C10H17Cl2N5O
Molecular Weight 294.18 g/mol
IUPAC Name 4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride
Standard InChI InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H
Standard InChI Key MUPOBLNGZWZAEH-UHFFFAOYSA-N
SMILES CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl
Canonical SMILES CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl

Introduction

Chemical Identity and Structure

Basic Chemical Information

4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride is characterized by the following chemical identifiers:

ParameterValue
CAS Number1803588-07-9
Molecular FormulaC₁₀H₁₇Cl₂N₅O
Molecular Weight294.18 g/mol
IUPAC Name4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride
Standard InChIInChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H
Standard InChIKeyMUPOBLNGZWZAEH-UHFFFAOYSA-N
SMILESCN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl
PubChem Compound ID91647733

The parent compound without the hydrochloride salt has the molecular formula C₁₀H₁₅N₅O and a molecular weight of 221.26 g/mol .

Structural Features

The compound consists of several key structural components:

  • A pyrazine core (six-membered heterocyclic ring containing two nitrogen atoms)

  • An aminomethyl group (-CH₂NH₂) at position 3 of the pyrazine ring

  • A 1-methylpiperazin-2-one moiety connected at position 4 of the pyrazine ring

  • Two hydrochloride molecules that form the dihydrochloride salt

The structure combines nitrogen-rich heterocycles with an amide functional group, creating a molecule with multiple potential hydrogen bonding sites. The pyrazine core provides aromatic character and rigidity to the structure, while the aminomethyl group and piperazin-2-one moiety offer flexibility and potential interaction sites .

Physical and Chemical Properties

Salt Properties

As a dihydrochloride salt, the compound exists with two hydrochloride molecules associated with the basic nitrogen atoms in the structure. The formation of the dihydrochloride salt significantly alters the physicochemical properties of the parent compound:

PropertyCharacteristicEffect
SolubilityEnhanced in aqueous solutionsThe salt form increases hydrophilicity
StabilityImproved physicochemical stabilityReduced susceptibility to oxidation and hydrolysis
pH in solutionAcidicDue to the presence of hydrochloride moieties
HygroscopicityPotentially hygroscopicCommon feature of many hydrochloride salts

The dihydrochloride form enhances the compound's solubility and stability in aqueous environments, making it potentially more suitable for formulation and analytical purposes.

Structural Considerations

  • The amide group (lactam) serves as a hydrogen bond acceptor

  • The secondary amine in the piperazine ring can function as both a hydrogen bond donor and acceptor

  • The primary amine of the aminomethyl group provides additional hydrogen bonding capacity

These structural features likely influence the compound's solubility profile, membrane permeability, and potential for intermolecular interactions .

Synthesis and Preparation Pathways

1-Methylpiperazin-2-one Component

A key building block in the synthesis would be 1-methylpiperazin-2-one (CAS: 59702-07-7), which could be prepared through several established methods:

  • From diethyl ethoxymethylenemalonate and 1-methylpiperazin-2-one in toluene, heated at 100°C overnight

  • Treatment with lithium bis(trimethylsilyl)amide in THF under nitrogen atmosphere

  • Subsequent workup involving partition between methylene chloride and dilute aqueous HCl

Pyrazine Coupling

The coupling of the 1-methylpiperazin-2-one to the pyrazine core might employ one of several approaches:

  • Nucleophilic substitution reactions with appropriately halogenated pyrazine derivatives

  • Palladium-catalyzed cross-coupling reactions (similar to those described for other heterocyclic compounds in the search results)

  • Direct C-N bond formation through metal-catalyzed amination reactions

Salt Formation

The conversion to the dihydrochloride salt would typically involve:

  • Dissolution of the free base form in an appropriate organic solvent

  • Treatment with a controlled amount of HCl (gaseous, ethereal, or aqueous)

  • Precipitation of the salt, followed by filtration and purification

This process would generate the dihydrochloride salt, enhancing the compound's solubility characteristics for potential pharmaceutical applications.

Structural Relationships to Known Compounds

Structural Similarity to Bioactive Molecules

The structural components of 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride share similarities with several classes of bioactive compounds:

Structural ComponentSimilar Compound ClassesPotential Biological Relevance
Pyrazine corePyrazine-containing drugs (e.g., some antibacterials)May influence binding to specific biological targets
Piperazin-2-one moietyCyclic amide-containing pharmaceuticalsCould affect metabolic stability and receptor interactions
Aminomethyl groupCommon in drugs targeting CNS receptorsMay serve as a hydrogen bond donor in target binding

The presence of these structural features suggests potential for biological activity, though specific activities would need to be determined through experimental testing .

Research AreaPotential Investigation
Structure-Activity RelationshipsSystematic modification of structural components to optimize biological activity
Physicochemical ProfilingDetailed characterization of solubility, stability, and pKa values
Binding StudiesEvaluation of interactions with potential biological targets
Synthetic OptimizationDevelopment of efficient and scalable synthetic routes

Analytical Considerations

Identification and Characterization

For analytical purposes, 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride can be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR would show characteristic signals for the methyl group, methylene protons, and aromatic pyrazine protons

    • ¹³C NMR would display signals for the carbonyl carbon, methyl carbon, and aromatic carbons

  • Mass Spectrometry

    • The parent ion [M+H]⁺ would appear at m/z 222.14 for the free base

    • Fragment ions would likely include those resulting from cleavage at the C-N bonds

  • Infrared Spectroscopy

    • Characteristic absorption bands for the C=O stretching of the amide group

    • N-H stretching bands from the primary amine and secondary amide

  • X-ray Crystallography

    • Would provide definitive three-dimensional structural information if suitable crystals can be grown

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